Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
An In-depth Technical Guide to the Structure Elucidation of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a privileged heterocyclic system in medicinal chemistry and materials science.[1][2] These compounds are recognized for a wide spectrum of biological activities, including their roles as kinase inhibitors for cancer therapy, anti-inflammatory agents, and antimicrobial compounds.[3][4] The specific derivative, 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, incorporates a bromine atom, a common handle for further synthetic modification via cross-coupling reactions, and a lactam functionality within the pyrazole ring, which can significantly influence its physicochemical properties and biological target interactions.
This guide, intended for researchers and drug development professionals, provides a comprehensive walkthrough of the analytical strategies required to unambiguously determine the structure of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. We will move beyond a simple listing of techniques to explain the causal logic behind the experimental workflow, demonstrating how a combination of mass spectrometry, infrared spectroscopy, and advanced multi-dimensional NMR techniques forms a self-validating system for structure elucidation.
A critical challenge in characterizing this molecule is the potential for tautomerism. The "-3-one" suffix denotes the keto form, but an enol tautomer, 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-ol, is also possible. Our analytical approach is designed to resolve this ambiguity and confirm the dominant tautomeric form under typical analytical conditions.
Caption: IUPAC Numbering of the Target Molecule.
Section 1: The Elucidation Workflow - A Strategy of Orthogonal Confirmation
The structure elucidation process is not a linear path but a cycle of hypothesis and confirmation. Each analytical technique provides a unique piece of the puzzle, and the strength of the final assignment lies in the congruence of data from these orthogonal methods. Our workflow is designed to first establish the fundamental molecular properties (formula and functional groups) before mapping the intricate connectivity of the atomic framework.
Caption: The logical workflow for structure elucidation.
Section 2: Foundational Analysis - Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Causality of Choice: Before any structural bonds can be determined, the elemental composition must be known. Low-resolution MS could be ambiguous, but HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of a unique molecular formula. For a halogenated compound, MS also offers a distinct isotopic signature that serves as a primary validation point.
Expected Data & Interpretation: The molecular formula for 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is C₆H₄BrN₃O . Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit a characteristic doublet for the molecular ion peak (M⁺) and its isotopic partner (M+2)⁺, with nearly equal intensity.
| Parameter | Expected Value | Rationale |
| Calculated Exact Mass [M]⁺ | 212.9592 (for ⁷⁹Br) | C₆H₄⁷⁹BrN₃O |
| Calculated Exact Mass [M+2]⁺ | 214.9572 (for ⁸¹Br) | C₆H₄⁸¹BrN₃O |
| Isotopic Peak Ratio | ~1:1 | Natural abundance of ⁷⁹Br and ⁸¹Br. |
The observation of this doublet, with each peak matching its calculated exact mass, provides powerful and trustworthy evidence for the presence of a single bromine atom and confirms the overall elemental composition.
Infrared (IR) Spectroscopy
Causality of Choice: IR spectroscopy is a rapid and non-destructive technique ideal for identifying key functional groups. Its primary role here is to confirm the presence of the carbonyl (C=O) and amine (N-H) functionalities, which is crucial for distinguishing between the keto and enol tautomers.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| 3200-3400 | N-H Stretch (broad) | Confirms the presence of N-H bonds in the pyrazole and lactam rings. |
| 1680-1720 | C=O Stretch (strong) | Crucial evidence for the keto-lactam form. The absence of this peak and the presence of a broad O-H stretch (~3200-3600 cm⁻¹) would suggest the enol form. |
| 1550-1650 | C=C / C=N Stretch | Aromatic ring vibrations characteristic of the fused heterocyclic system. |
| ~1050 | C-Br Stretch | Indicates the presence of the carbon-bromine bond. |
The presence of a strong absorption band around 1700 cm⁻¹ is a definitive indicator of the carbonyl group, strongly supporting the proposed "-3-one" structure.
Section 3: Nuclear Magnetic Resonance (NMR) - Assembling the Core Structure
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. For this molecule, a suite of 1D and 2D experiments is required for an unambiguous assignment.
¹H and ¹³C NMR Spectroscopy
Causality of Choice: One-dimensional NMR provides the fundamental census of hydrogen and carbon atoms in the molecule. ¹H NMR reveals the number of distinct protons and their electronic environments, while ¹³C NMR does the same for the carbon skeleton.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆): The structure has four protons: two attached to nitrogen (N-H) and two on the aromatic pyridine ring.
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δ 13.0-14.5 (s, 1H, N1-H): The pyrazole N-H proton is typically deshielded and appears as a broad singlet.[3]
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δ 10.5-11.5 (s, 1H, N2-H): The lactam N-H proton is also expected to be a broad singlet in a similar downfield region.
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δ 8.6-8.8 (s, 1H, H6): Aromatic protons on electron-deficient pyridine rings appear at a high chemical shift. This proton is adjacent to the ring nitrogen N7.[3]
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δ 8.1-8.3 (s, 1H, H4): This aromatic proton is adjacent to the fused pyrazole ring.[3] Causality Note: The protons H4 and H6 are predicted to be singlets because they are separated by four bonds and are not expected to show significant coupling to each other.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆): The structure has six unique carbon atoms.
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δ ~160 (C3): The carbonyl carbon of the lactam is highly deshielded and will appear significantly downfield.
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δ ~150-155 (C7a): A quaternary carbon at the ring junction, adjacent to two nitrogen atoms.
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δ ~145-150 (C6): Aromatic CH carbon adjacent to nitrogen.
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δ ~130-135 (C4): Aromatic CH carbon.
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δ ~115-120 (C3a): A quaternary carbon at the ring junction.
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δ ~105-110 (C5): The carbon atom directly bonded to bromine (C-Br) is typically found in this region.[3]
2D NMR Spectroscopy: Confirming Connectivity
Causality of Choice: While 1D NMR provides the parts list, 2D NMR provides the assembly instructions. Heteronuclear Single Quantum Coherence (HSQC) links protons to their directly attached carbons, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2- and 3-bond) C-H correlations, which are essential for piecing together the fused ring system and confirming the position of the bromine substituent.
HSQC Analysis: This experiment will show two primary correlations, confirming the assignments from the 1D spectra:
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The proton signal at δ ~8.6-8.8 will correlate to the carbon signal at δ ~145-150, definitively assigning them as H6/C6.
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The proton signal at δ ~8.1-8.3 will correlate to the carbon signal at δ ~130-135, assigning them as H4/C4.
HMBC Analysis - The Definitive Proof: The HMBC spectrum provides the most critical data for confirming the overall structure. The long-range couplings act as bridges between different parts of the molecule.
Caption: Expected key HMBC correlations for structural confirmation.
Key Expected Correlations and Their Significance:
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Correlation from H4 to C5 and C6: This confirms the connectivity of the pyridine ring protons and places H4 adjacent to the C5-Br position.
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Correlation from H6 to C5 and C4: This provides reciprocal confirmation of the pyridine ring structure.
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Correlation from H4 to C3a: This is a crucial link, bridging the pyridine ring to the pyrazole ring at the C3a junction.
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Correlation from H6 to C7a: This correlation bridges the other side of the pyridine ring to the pyrazole ring at the C7a junction.
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Correlation from N1-H to C7a and C3a: These correlations from the pyrazole N-H proton definitively confirm the fusion of the two rings.
The successful observation of this network of correlations leaves no ambiguity about the core scaffold and the relative positions of the substituents.
Section 4: Summary of Spectroscopic Data
The combination of all analytical data provides a coherent and self-validating picture of the molecule.
| Technique | Data | Conclusion |
| HRMS | M⁺ and M+2⁺ peaks at m/z 212.9592 and 214.9572 | Confirms molecular formula C₆H₄BrN₃O and presence of one Br atom. |
| IR | Strong C=O stretch at ~1700 cm⁻¹, broad N-H at ~3300 cm⁻¹ | Confirms the keto-lactam functionality and N-H groups. Supports the "-3-one" tautomer. |
| ¹H NMR | Four signals: two downfield N-H singlets, two aromatic singlets. | Consistent with the four protons in the proposed structure. |
| ¹³C NMR | Six signals, including a C=O at ~160 ppm and a C-Br at ~108 ppm. | Accounts for all six carbon atoms and confirms key functionalities. |
| HSQC | Correlations between aromatic protons and their respective carbons. | Unambiguously links H4 to C4 and H6 to C6. |
| HMBC | Key correlations observed between H4/H6 and C3a/C7a. | Confirms the connectivity of the fused pyrazolo[3,4-b]pyridine ring system. |
Section 5: Detailed Experimental Protocols
Trustworthiness through Reproducibility: The following are generalized but detailed protocols. Specific instrument parameters should be optimized for the available hardware.
5.1 High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
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Method: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode.
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Analysis: Calibrate the spectrum using a known standard. Identify the [M+H]⁺ ion and its corresponding [M+2+H]⁺ isotope peak. Compare the measured exact mass and isotopic distribution to the theoretical values calculated for C₆H₅BrN₃O⁺.
5.2 Infrared (IR) Spectroscopy
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Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
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Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
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Method: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean crystal first, then collect the sample spectrum.
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Analysis: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. Identify key absorption bands corresponding to the C=O, N-H, C=C/C=N, and C-Br functional groups.
5.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes many heterocyclic compounds and allows for the observation of exchangeable N-H protons.
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Instrumentation: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
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¹H NMR Acquisition:
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Pulse Program: Standard single-pulse (zg30).
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Spectral Width: ~16 ppm.
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Acquisition Time: ~2-3 seconds.
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Relaxation Delay: 2 seconds.
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Number of Scans: 16.
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¹³C NMR Acquisition:
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Pulse Program: Standard proton-decoupled pulse program (zgpg30).
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Spectral Width: ~240 ppm.
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Acquisition Time: ~1 second.
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Relaxation Delay: 2 seconds.
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Number of Scans: 1024 or more to achieve adequate signal-to-noise.
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HSQC Acquisition:
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Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).
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Spectral Width: ~16 ppm (F2, ¹H) x ~180 ppm (F1, ¹³C).
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Analysis: Correlate proton signals with their directly attached carbon signals.
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HMBC Acquisition:
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Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).
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Spectral Width: ~16 ppm (F2, ¹H) x ~240 ppm (F1, ¹³C).
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Optimization: The long-range coupling delay (D6) should be optimized for a J-coupling of ~8 Hz to observe typical 2- and 3-bond correlations.
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Analysis: Methodically map all long-range correlations from each proton to identify multi-bond connectivities.
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References
- MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
- Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- Growing Science. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant.
- Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry.
- SciSpace. (n.d.). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives.
- PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine.
- National Institutes of Health (NIH). (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.

